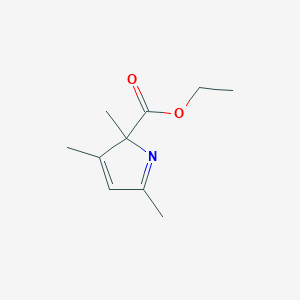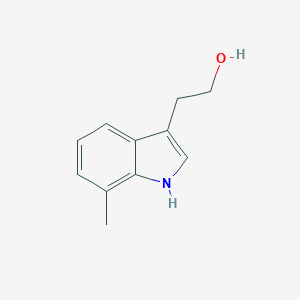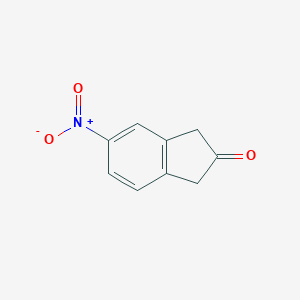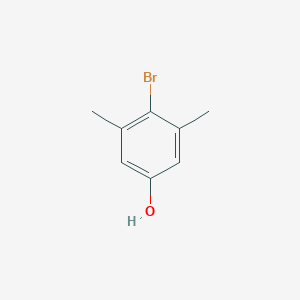![molecular formula C9H10O2 B051504 Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI) CAS No. 111613-51-5](/img/structure/B51504.png)
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI), also known as norbornene-2-carboxylic acid, is a cyclic organic compound with the chemical formula C9H10O2. It is widely used in scientific research as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile, which can modify the function of the nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid are not well studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in vitro. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Norbornene-2-carboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has several limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also prone to polymerization, which can complicate its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid in scientific research. One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the study of its mechanism of action and its potential as a therapeutic agent. Additionally, the use of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid in the synthesis of new materials, such as polymers and catalysts, is an area of active research.
Synthesemethoden
The synthesis of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)-carboxylic acid involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by esterification with methanol. The reaction yields a racemic mixture of the compound, which can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Wissenschaftliche Forschungsanwendungen
Norbornene-2-carboxylic acid is a versatile building block for the synthesis of various compounds. It is used as a precursor for the synthesis of pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, it is used in the synthesis of materials, such as polymers and catalysts.
Eigenschaften
CAS-Nummer |
111613-51-5 |
|---|---|
Produktname |
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI) |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
methyl (1S,4R)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
ABYXLSPPPNXLTQ-NKWVEPMBSA-N |
Isomerische SMILES |
COC(=O)C1=C[C@@H]2C[C@H]1C=C2 |
SMILES |
COC(=O)C1=CC2CC1C=C2 |
Kanonische SMILES |
COC(=O)C1=CC2CC1C=C2 |
Synonyme |
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)







